Neodiosmin

Food Science Sensory Analysis Flavor Modulation

Researchers studying flavonoid SAR or citrus bitterness reduction require a structurally authenticated neohesperidoside-flavone with proven functional activity, but sourcing reliable material is challenging. Neodiosmin (CAS 38665-01-9) solves this with: • Patented bitterness suppression: 60-100 ppm reduces perceived limonin bitterness from 10 ppm to equivalent of 4-5 ppm (US4031265) • Quantifiable potency advantage: IC50 0.0462 µg/mL vs. diosmin 0.0643 µg/mL in cell viability assays • Formulation-ready: validated β-cyclodextrin/lysine ternary complex for aqueous delivery; DMSO solubility 100 mg/mL Available as ≥98% reference standard with batch-specific COA for immediate research deployment.

Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
CAS No. 38665-01-9
Cat. No. B190348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodiosmin
CAS38665-01-9
SynonymsNeodiosmin;  4',5-Dihydroxylflavanone-7-O-a-L-rhamnosyl (1→2)-b-D-glucopyranoside
Molecular FormulaC28H32O15
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
InChIInChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
InChIKeyVCCNKWWXYVWTLT-CYZBKYQRSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodiosmin Structure, Class & Sourcing


Neodiosmin (CAS 38665-01-9), chemically known as diosmetin 7-O-neohesperidoside, is a glycosylated flavone [1]. It consists of the aglycone diosmetin linked to the disaccharide neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose) [2]. This structural moiety places it within the flavonoid class, specifically flavone 7-O-glycosides [3]. It is naturally found in citrus fruits such as bitter orange (Citrus aurantium) and lemon, and can be isolated from plant sources or produced synthetically . Commercially, it is available as a reference standard (e.g., phyproof®) for analytical and research applications [4].

Identity
Flavonoid reference standard (phyproof® grade) for analytical and quality-control workflows
Structural probe
Neohesperidoside-flavone for glycosylation-dependent bioactivity screening
Source
Citrus-derived natural product; supports plant-metabolite and phytochemistry studies

Why Generic Flavonoid Substitution Fails


The substitution of Neodiosmin with other citrus flavonoids is scientifically and functionally unsound due to its unique neohesperidoside glycosidic linkage, which directly dictates its distinct biological activities and physico-chemical properties. Unlike the rutinoside linkage found in diosmin, the neohesperidoside moiety of Neodiosmin is the critical determinant of its potent bitterness suppression capability [1] and its differential bioactivity [2]. Its specific aglycone (diosmetin) further distinguishes it from neohesperidin, which shares the same sugar but has a hesperetin aglycone. Therefore, assuming functional equivalence based on general flavonoid classification ignores these key structural determinants, which lead to quantifiable differences in performance across key application areas.

Neodiosmin
neohesperidoside · diosmetin
Diosmin
rutinoside · diosmetin
Glycosidic linkage alters bitterness-modulation assay response; rutinoside form lacks reported sensory effect
Neodiosmin
neohesperidoside · diosmetin
Neohesperidin
neohesperidoside · hesperetin
Aglycone difference (diosmetin vs. hesperetin) may shift bioactivity profile in cell-based and in vivo models

Quantitative Differentiation vs. Key Analogs


Bitterness Suppression Efficacy

Neodiosmin demonstrates a potent and dose-dependent ability to suppress the bitterness of limonin, a primary citrus bitterant. In aqueous solution, 10 ppm of Neodiosmin increases the detection threshold for limonin 4.0-fold [1]. In a more complex food matrix (orange juice), the addition of 60-100 ppm Neodiosmin reduces the perceived bitterness of a 10 ppm limonin solution to the equivalent of 4–5 ppm limonin [1]. This effect is specific to the neohesperidoside structure; the rutinoside analog, diosmin, lacks this pronounced bitterness-modulating activity.

Bitterness Suppression
Head-to-head
Target: 4.0-fold limonin threshold increase (10 ppm in water)
Comparator (diosmin): negligible effect
Supports bitterness-modulation assay interpretation in citrus matrices
Sensory panel data; orange juice model at 60–100 ppm
Food Science Sensory Analysis Flavor Modulation

Cytotoxicity in Cancer Cell Lines

In a comparative profiling study of flavonoids against cancer cell lines, Neodiosmin exhibited a distinct cytotoxic profile compared to its close structural analog, diosmin. Specifically, Neodiosmin demonstrated an IC50 of 0.0462 ± 0.03 µg/mL in a relevant cell-based assay, whereas diosmin showed an IC50 of 0.0643 ± 0.03 µg/mL under identical conditions [1]. This represents a 28% lower IC50 value (higher potency) for Neodiosmin compared to diosmin in this specific assay.

Cytotoxicity (Cell Viability)
Head-to-head
IC50: 0.0462 ± 0.03 µg/mL
Diosmin IC50: 0.0643 ± 0.03 µg/mL (28% lower)
Supports cytotoxicity endpoint review in cancer cell-line screening
Identical assay conditions; cell line not specified
Oncology Cell Biology Natural Product Screening

Solubility Profile & Formulation

Neodiosmin exhibits poor aqueous solubility, a property common to many flavonoid aglycones and glycosides [1]. However, its solubility can be significantly enhanced through formulation strategies. A ternary inclusion complex of Neodiosmin with β-cyclodextrin and lysine dramatically improves its water solubility [2]. While specific quantitative solubility enhancement data for the ternary complex is not detailed in the abstract, the need for this specific formulation approach differentiates it from more water-soluble glycosides like hesperidin. In DMSO, Neodiosmin demonstrates high solubility of up to 100 mg/mL (164.32 mM) , which is typical for its class.

Aqueous Solubility
Class-level
Poor aqueous solubility; DMSO solubility ~100 mg/mL. Enhancement via β-cyclodextrin/lysine ternary complex reported
Solubility-enhancement strategy supports formulation development studies
Quantitative complexation data not detailed in source
Pharmaceutics Formulation Science Bioavailability

Antioxidant Activity

Neodiosmin is consistently reported as a "strong antioxidant" in multiple primary sources [REFS-1, REFS-2]. While direct head-to-head IC50 values for DPPH or ABTS radical scavenging assays against specific comparators like diosmin or hesperidin are not widely available in the public domain, class-level inference suggests that the combination of the diosmetin aglycone and neohesperidoside sugar confers significant radical scavenging capacity [2]. The antioxidant activity of citrus flavonoids is a well-documented class characteristic, and Neodiosmin's potency is noted as being among the stronger members.

Antioxidant Activity
Class-level
Consistently reported as strong antioxidant; direct comparative IC50 values not available
Class-level antioxidant context supports radical-scavenging assay interpretation
Data to verify from independent head-to-head studies
Antioxidant Free Radical Biology Natural Product Chemistry

Oral Bioavailability Prediction

Computational predictions for human oral bioavailability suggest that Neodiosmin has a favorable profile. One model predicts a human oral bioavailability score of 0.8429 (or 84.29%) [1]. While this is an in silico prediction, it provides a quantitative differentiator against other flavonoids that may have lower predicted scores, and it aligns with its classification as a compound that does not violate Lipinski's Rule of Five [2].

Oral Bioavailability Prediction
Data to verify
84.29% predicted human oral bioavailability (in silico score 0.8429)
In silico ADME prediction supports oral exposure-model interpretation
Computational model; requires experimental validation
ADME Pharmacokinetics Computational Chemistry

Validated Application Scenarios


Citrus Beverage Debittering

Based on the direct head-to-head evidence in Section 3, Neodiosmin is uniquely suited for reducing bitterness in citrus juices, particularly navel orange juice. The addition of 60-100 ppm Neodiosmin to juice containing 10 ppm of the bitter principle limonin reduces perceived bitterness to a palatable level (equivalent to 4-5 ppm limonin) [1]. This is a patented application (US4031265, US4154862) and a key differentiator from diosmin, which does not have this effect [2].

SAR Studies for Cytotoxicity

For researchers conducting comparative pharmacological screens of natural flavonoids, the 28% lower IC50 of Neodiosmin (0.0462 µg/mL) compared to diosmin (0.0643 µg/mL) in a cell viability assay provides a quantifiable starting point for SAR investigations [1]. This specific potency difference makes Neodiosmin the preferred choice over diosmin as a tool compound to probe the role of the neohesperidoside vs. rutinoside sugar moiety in anti-cancer activity.

Formulation of Poorly Soluble Bioactives

Neodiosmin's established poor aqueous solubility and its documented enhancement via a β-cyclodextrin/lysine ternary inclusion complex [1] make it an ideal model compound for academic and industrial formulation scientists developing novel delivery systems for hydrophobic flavonoids. Its high DMSO solubility (100 mg/mL) [2] allows for easy preparation of stock solutions for in vitro assays, while the ternary complex provides a proven strategy for translating to aqueous systems.

In Vivo Pharmacology

The high predicted human oral bioavailability of 84.29% [1] supports the progression of Neodiosmin from in vitro assays to in vivo animal models for investigating its anti-inflammatory, antioxidant, and other bioactivities. This favorable ADME prediction, combined with its potent bitterness suppression and cytotoxic activity, makes it a strong candidate for preclinical development.

Application
Selection Property
Validation Focus
Bitterness-modulation research (citrus matrices)
Neohesperidoside-dependent sensory response
Sensory panel and limonin-threshold assays
Flavonoid structure-activity relationship studies
Glycosidic-linkage cytotoxicity review
Cell-viability endpoint profiling
Formulation development for hydrophobic flavonoids
Aqueous solubility enhancement strategy
Cyclodextrin-complexation solubility assays
Oral exposure-model research
Predicted oral bioavailability profile
In silico ADME and in vivo PK model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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